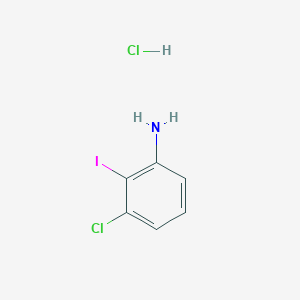

3-Chloro-2-iodoaniline hydrochloride

Description

Significance of Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Aniline, a simple aromatic amine with the formula C₆H₅NH₂, serves as a foundational building block in modern organic chemistry. prepchem.comsynhet.com Its derivatives, compounds in which the aniline structure is modified by the addition of one or more functional groups, are of immense industrial and academic importance. researchgate.net The presence of the amino group (-NH₂) on the benzene (B151609) ring makes these compounds highly reactive and amenable to a wide range of chemical transformations. prepchem.com

Aniline derivatives are pivotal intermediates in the synthesis of a vast array of commercial products. They are fundamental to the dye and pigment industries, forming the chemical basis for many azo dyes. prepchem.comresearchgate.net In the pharmaceutical sector, the aniline scaffold is a key component in numerous drugs. prepchem.comresearchgate.netyoutube.com Furthermore, these derivatives are crucial for the production of polymers like polyurethanes, agrochemicals such as herbicides and pesticides, and rubber processing chemicals. prepchem.comresearchgate.netnih.gov The versatility and reactivity of aniline derivatives ensure their continued significance in advancing various fields of chemical science and industry. youtube.com

Overview of Halogenated Anilines as Pivotal Synthetic Intermediates

Halogenated anilines are a subclass of aniline derivatives where one or more hydrogen atoms on the aromatic ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This halogenation significantly modifies the electronic properties and reactivity of the aniline molecule, making these compounds highly valuable as synthetic intermediates. mdpi.com The introduction of halogens provides reactive handles for further functionalization, particularly through cross-coupling reactions, which are cornerstones of modern synthetic organic chemistry.

The synthesis of regioselectively halogenated anilines, however, can be challenging. The strong activating effect of the amino group can lead to multiple halogenations or a mixture of ortho- and para-substituted products. sigmaaldrich.com Consequently, various synthetic strategies have been developed to achieve controlled and selective halogenation of anilines. These methods are critical for producing specific isomers required for the synthesis of complex target molecules in areas like pharmaceuticals and materials science. mdpi.comorgsyn.org While once considered exclusively synthetic, some halogenated anilines, such as 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, have also been identified as natural products from marine microalgae. scbt.com

Structural and Chemical Context of 3-Chloro-2-iodoaniline (B130401) Hydrochloride within Aromatic Systems

3-Chloro-2-iodoaniline hydrochloride is a specific, doubly halogenated aniline derivative. The parent compound, 3-chloro-2-iodoaniline, is a solid at room temperature. sigmaaldrich.comorgsyn.org The hydrochloride salt is formed through the reaction of the basic amino group of the aniline with hydrochloric acid. quora.comquora.com This acid-base reaction is a common strategy employed in organic chemistry to improve the stability and handling of amines. youtube.comorgsyn.org

Anilines, particularly in their free base form, can be oily liquids or low-melting solids that are susceptible to air oxidation, often resulting in discoloration. nih.gov Converting them to their hydrochloride salts typically yields a more stable, crystalline solid that is less sensitive to air and light. chemicalbook.com Furthermore, aniline hydrochlorides generally exhibit greater solubility in aqueous solutions compared to their corresponding free bases, which can be advantageous for certain reaction conditions. quora.comquora.comnih.gov

The structure of 3-Chloro-2-iodoaniline features a benzene ring substituted with an amino group, a chlorine atom, and an iodine atom. The positions of the substituents (ortho-iodo and meta-chloro relative to the amino group) create a specific stereoelectronic environment. This distinct substitution pattern makes 3-Chloro-2-iodoaniline a useful precursor in multi-step organic syntheses, for instance, in the preparation of indolyl benzoic acid derivatives. nih.govscbt.com The presence of two different halogens (Cl and I) offers the potential for selective sequential reactions, as the carbon-iodine bond is generally more reactive in cross-coupling reactions than the carbon-chlorine bond.

While specific data for the isolated hydrochloride salt of 3-chloro-2-iodoaniline is not widely available in commercial catalogs, it is frequently generated in situ or prepared and used directly in subsequent synthetic steps. researchgate.netorgsyn.org This practice is common for enhancing the utility of the aniline derivative in a given chemical transformation.

Compound Data Tables

Table 1: Properties of 3-Chloro-2-iodoaniline

| Property | Value | Source(s) |

| CAS Number | 70237-25-1 | prepchem.comnih.govscbt.com |

| Molecular Formula | C₆H₅ClIN | prepchem.comnih.govscbt.com |

| Molecular Weight | 253.47 g/mol | prepchem.comnih.govscbt.com |

| Physical Form | Solid | sigmaaldrich.comorgsyn.org |

| IUPAC Name | 3-chloro-2-iodoaniline | prepchem.comorgsyn.org |

| Synonyms | 2-Iodo-3-chloroaniline | prepchem.comnih.govscbt.com |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | sigmaaldrich.comorgsyn.org |

Table 2: Properties of Aniline and Aniline Hydrochloride for Comparison

| Property | Aniline (Free Base) | Aniline Hydrochloride | Source(s) |

| CAS Number | 62-53-3 | 142-04-1 | nih.govchemicalbook.com |

| Molecular Formula | C₆H₇N | C₆H₈ClN | nih.govchemicalbook.com |

| Molecular Weight | 93.13 g/mol | 129.59 g/mol | nih.govchemicalbook.com |

| Physical Description | Yellowish to brownish oily liquid | White to greenish crystalline solid | nih.govchemicalbook.comnih.gov |

| Melting Point | -6 °C | 198 °C | nih.gov |

| Boiling Point | 184.1 °C | 245 °C | nih.gov |

| Water Solubility | 36 g/L at 25 °C | 1070 g/L at 20 °C | nih.gov |

| Stability | Tends to darken on exposure to air | More stable, but can be sensitive to air and light | nih.govchemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-2-iodoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSVDHOJDSPZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Iodoaniline Hydrochloride

Established Synthetic Pathways to 3-Chloro-2-iodoaniline (B130401)

The construction of the 3-chloro-2-iodoaniline molecule can be approached through several synthetic routes, primarily involving the sequential introduction of the desired functional groups onto an aromatic ring.

A common and versatile method for the synthesis of complex aniline (B41778) derivatives involves the use of nitroaniline precursors. This approach allows for the strategic introduction of substituents, with the nitro group serving as a precursor to the amine functionality. The synthesis of 3-chloro-2-iodoaniline can be envisioned through a pathway starting with a suitable nitroaromatic compound.

One plausible route begins with the nitration of a chlorinated benzene (B151609) derivative, followed by the introduction of the iodine atom and subsequent reduction of the nitro group. For instance, the synthesis could commence with 2-chloroaniline. Nitration of 2-chloroaniline would be expected to yield a mixture of isomers, with the primary products being 2-chloro-6-nitroaniline and 2-chloro-4-nitroaniline due to the ortho- and para-directing effects of the amino group. To achieve the desired 3-chloro substitution pattern relative to the final amino group, a more strategic approach is necessary.

A more direct pathway would involve starting with a precursor that already contains the chloro and nitro groups in the desired relative positions, such as 2-chloro-6-nitrotoluene. A similar process is used in the synthesis of 3-chloro-2-methylaniline, where 6-chloro-2-nitrotoluene is reduced. In the case of 3-chloro-2-iodoaniline, a hypothetical precursor could be 1-chloro-2-iodo-3-nitrobenzene. The final step in this sequence is the reduction of the nitro group to an amine. This transformation is typically achieved using reducing agents such as iron powder in acidic medium, tin(II) chloride, or catalytic hydrogenation. The resulting 3-chloro-2-iodoaniline can then be treated with hydrochloric acid to yield the hydrochloride salt.

The Sandmeyer reaction offers an alternative and powerful method for the introduction of both chloro and iodo groups onto an aromatic ring, starting from an amino group. byjus.comlscollege.ac.innih.gov This reaction proceeds via the formation of a diazonium salt from a primary aromatic amine, which is then displaced by a halide. For the synthesis of 3-chloro-2-iodoaniline, one could start with a precursor such as 2-iodo-3-nitroaniline. The nitro group would first be reduced to an amino group, yielding 2-iodo-3-aminobenzene. Diazotization of this diamine followed by a Sandmeyer reaction with a chloride source (e.g., CuCl) could potentially introduce the chlorine atom at the 3-position. However, controlling the regioselectivity of the Sandmeyer reaction in the presence of other functional groups can be challenging.

Alternatively, starting with 3-amino-2-iodobenzoic acid, a Sandmeyer reaction could be employed to replace the amino group with a chloro group, followed by decarboxylation. The choice of starting material and the sequence of reactions are critical for maximizing the yield of the desired isomer.

Decarboxylative iodination of anthranilic acid derivatives has emerged as a practical and efficient method for the synthesis of 2-iodoanilines. This approach avoids the use of harsh reagents often associated with traditional iodination methods. A transition-metal-free and base-free decarboxylative iodination of anthranilic acids under an oxygen atmosphere has been reported to produce 2-iodoanilines in good yields. For the synthesis of 3-chloro-2-iodoaniline, a potential starting material would be 2-amino-3-chlorobenzoic acid. Subjecting this precursor to decarboxylative iodination conditions would directly yield the target molecule.

The reaction mechanism is believed to involve the in situ formation of an iodinating agent from molecular iodine and an oxidant. The carboxylic acid group is subsequently displaced by an iodine atom. This method is attractive due to its operational simplicity and the availability of substituted anthranilic acids.

Regioselective Halogenation Strategies for Aniline Derivatives

The precise placement of halogen atoms on the aniline ring is a critical aspect of synthesizing 3-chloro-2-iodoaniline. The directing effects of the amino group and any existing substituents heavily influence the outcome of electrophilic halogenation reactions.

The amino group in aniline is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. acs.org Direct halogenation of aniline often leads to polysubstitution and a mixture of isomers. Therefore, to achieve a specific substitution pattern like that in 3-chloro-2-iodoaniline, the reactivity and directing effects must be carefully managed.

Iodination: The iodination of chlorinated anilines has been studied to understand the regiochemical outcomes. For instance, the iodination of 3,5-dichloroaniline with various reagents showed a preference for para-iodination. The choice of iodinating agent and solvent can significantly influence the regioselectivity. Reagents such as N-iodosuccinimide (NIS), iodine monochloride (ICl), and iodine in the presence of an oxidizing agent are commonly used. The use of silver salts, such as Ag2SO4, in combination with iodine has been shown to provide access to iodoarenes that are valuable synthetic intermediates. wikipedia.org The reaction conditions can be tuned to favor either ortho or para iodination of aniline derivatives. lscollege.ac.in

Chlorination: Similarly, the chlorination of iodoanilines requires careful control to achieve the desired regioselectivity. The chlorination of unprotected anilines can be achieved with high regioselectivity for the para-position using copper(II) chloride in ionic liquids under mild conditions. acs.org Protecting the amino group, for example, as an acetanilide, can moderate its activating effect and improve the selectivity of the chlorination reaction. The bulky protecting group can also sterically hinder the ortho positions, favoring para-substitution. After the chlorination step, the protecting group is removed by hydrolysis to regenerate the amino group.

To synthesize 3-chloro-2-iodoaniline, a possible strategy would involve starting with 2-iodoaniline. The amino group would direct the incoming chloro substituent to the para position (position 4) and ortho position (position 6). To achieve chlorination at the 3-position, a different strategy would be necessary, potentially involving a starting material where the directing effects favor this substitution pattern or utilizing a more complex multi-step functional group transformation.

In cases where direct halogenation does not provide the desired regiochemistry, a multi-step approach involving various functional group transformations is employed. This can include:

Blocking Groups: Using a removable blocking group to temporarily occupy a more reactive position on the aromatic ring, thereby directing the incoming substituent to the desired, less reactive site.

Diazotization and Sandmeyer Reaction: As mentioned earlier, an amino group can be converted to a diazonium salt, which can then be replaced by a variety of substituents, including halogens. byjus.comlscollege.ac.innih.gov This allows for the introduction of a halogen at a position that may not be accessible through direct electrophilic substitution.

Directed Ortho-Metalation: This technique involves the use of a directing group to facilitate the deprotonation of a specific ortho-position by a strong base, followed by quenching with an electrophile, such as an iodine source.

The synthesis of 3-chloro-2-iodoaniline likely requires a carefully planned sequence of such transformations to ensure the correct placement of both the chloro and iodo groups.

Methodological Considerations for Synthetic Efficiency and Scalability

For the practical application of any synthetic route, efficiency and scalability are of paramount importance. Key factors to consider include:

Atom Economy: Designing a synthesis that maximizes the incorporation of atoms from the starting materials into the final product, minimizing waste.

Reagent and Catalyst Selection: Utilizing readily available, inexpensive, and environmentally benign reagents and catalysts. The development of catalytic processes is highly desirable to minimize stoichiometric waste.

Process Safety: Identifying and mitigating potential hazards associated with the reagents and reaction conditions.

Purification: Developing efficient and scalable purification methods to obtain the final product with the desired purity.

The optimization of reaction conditions, such as temperature, reaction time, solvent, and catalyst loading, is crucial for maximizing the yield and minimizing the formation of byproducts. For large-scale production, factors such as heat transfer, mixing, and the handling of solids become critical. The development of a robust and scalable process for the synthesis of 3-chloro-2-iodoaniline hydrochloride would require careful consideration of all these factors to ensure a commercially viable manufacturing process.

Reactivity and Transformational Chemistry of 3 Chloro 2 Iodoaniline Hydrochloride

Chemical Transformations Involving the Aromatic Amino Group

The aromatic amino group in 3-chloro-2-iodoaniline (B130401) is a primary functional group that can undergo several fundamental chemical transformations. Like other anilines, its basicity is lower than that of aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the benzene (B151609) ring's pi system wikipedia.org.

One of the most significant reactions of primary aromatic amines is diazotization . When treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C), the amino group is converted into a diazonium salt wikipedia.orgchemedx.org. This diazonium intermediate is highly valuable in synthesis as the diazonio group is an excellent leaving group (as nitrogen gas) and can be replaced by a wide variety of nucleophiles. wikipedia.org For instance, through Sandmeyer reactions, the amino group can be transformed into halides (–Br, –Cl), a cyanide (–CN), or a hydroxyl (–OH) group wikipedia.org.

Another common transformation is acylation . Aniline (B41778) reacts with acyl chlorides or anhydrides to form amides wikipedia.org. In the context of 3-chloro-2-iodoaniline, acylation, for example with acetyl chloride, converts the –NH2 group into an acetamido group (–NHCOCH3). This transformation is often employed as a protective strategy to reduce the high reactivity of the aniline ring towards electrophilic substitution, preventing over-halogenation or oxidation chemistrysteps.comlibretexts.org. The resulting amide is still an ortho, para-director but is less activating than the free amino group chemistrysteps.com. The protecting group can later be removed via hydrolysis to regenerate the aniline libretexts.org.

| Transformation | Reagents & Conditions | Product Type | Significance |

| Diazotization | NaNO₂, HCl, 0-5 °C | Aryl Diazonium Salt | Versatile intermediate for Sandmeyer and coupling reactions wikipedia.orgchemedx.orgslideshare.net. |

| Acylation | Acetyl chloride or Acetic anhydride, Base | Acetanilide | Protection of the amino group, modulation of ring activity wikipedia.orglibretexts.org. |

| Alkylation | Formaldehyde | Diamine Precursor | Industrial synthesis of precursors for polyurethanes wikipedia.org. |

Reactivity Profiles of Aryl Halides (Chlorine and Iodine) on the Aniline Core

The aniline core of 3-chloro-2-iodoaniline features two different halogen substituents, leading to differential reactivity that can be exploited for selective functionalization. The site of reaction in transition-metal-catalyzed cross-coupling reactions is overwhelmingly determined by the bond dissociation energy (BDE) of the carbon-halogen (C–X) bond. The general reactivity trend for aryl halides is C–I < C–Br < C–Cl < C–F acs.org.

The C–I bond is significantly weaker and longer than the C–Cl bond, making it more susceptible to oxidative addition by low-valent transition metals, such as palladium(0), which is typically the rate-determining step in catalytic cycles like those of Suzuki, Heck, or Sonogashira couplings researchgate.netnih.gov. This chemoselectivity allows for reactions to occur exclusively at the iodine-bearing position while leaving the more robust C–Cl bond intact for subsequent transformations acs.org. This principle enables sequential, site-selective cross-coupling reactions on a dihalogenated scaffold.

Table: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) | Reactivity in Oxidative Addition |

| C–I | ~65 | ~2.10 | Highest |

| C–Br | ~81 | ~1.94 | Intermediate |

| C–Cl | ~96 | ~1.77 | Low |

This differential reactivity is a cornerstone of modern organic synthesis, allowing for the programmed construction of complex molecules from polyhalogenated precursors nih.gov.

Advanced Coupling Reactions and Aniline-Based Derivatizations

The halogenated aniline scaffold of 3-chloro-2-iodoaniline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions Utilizing the Halogenated Aniline Scaffold

Leveraging the high reactivity of the aryl-iodide bond, 3-chloro-2-iodoaniline can be selectively functionalized using several named cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming aryl-aryl bonds.

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst mdpi.com. This method is fundamental for synthesizing 2-alkynylanilines, which are key precursors for indole synthesis mdpi.com.

Heck-Matsuda Reaction : Aryl diazonium salts, which can be generated from the aniline group, are more reactive surrogates for aryl halides in Heck-type reactions beilstein-journals.org. This reaction couples the aromatic ring with an alkene.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. The chemoselectivity (I vs. Cl) can be controlled by the choice of ligand and reaction conditions researchgate.net.

These reactions typically proceed with high selectivity at the C-2 (iodo) position, preserving the C-3 (chloro) position for further synthetic elaboration.

Table: Examples of Cross-Coupling Reactions on Haloanilines

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(OAc)₂), Cu(I) co-catalyst, Base | 2-Alkynylaniline mdpi.commdpi.com |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl Compound nsf.gov |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., phosphine-based) | Diaryl Amine |

| Heck | Alkene | Pd catalyst, Base | Aryl-substituted Alkene |

Intramolecular Cyclization and Heterocyclic Ring Formation

The derivatives of 3-chloro-2-iodoaniline, particularly those synthesized via cross-coupling reactions, are valuable precursors for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems.

The synthesis of indolyl benzoic acid derivatives from 3-chloro-2-iodoaniline can be envisioned through a multi-step sequence. A common strategy involves an initial palladium-catalyzed cross-coupling reaction to introduce the necessary carbon framework, followed by a cyclization step to form the indole ring.

One plausible route is a Sonogashira coupling/cyclization cascade .

Coupling : 3-Chloro-2-iodoaniline is first coupled with an alkyne bearing a carboxylate group, such as an ester of propiolic acid or a substituted benzoic acid with an ethynyl group, using a palladium-copper catalyst system.

Cyclization : The resulting 2-alkynylaniline intermediate undergoes an intramolecular cyclization to form the indole ring. This step can be promoted by a base or a transition metal catalyst, proceeding via a hydroamination or related mechanism.

Hydrolysis : If an ester was used, a final hydrolysis step would yield the target indolyl benzoic acid.

This approach allows for the construction of the indole core and the introduction of the carboxylic acid functionality in a programmed manner.

Indole Synthesis : The synthesis of indoles from o-iodoanilines is a well-established and versatile strategy nsf.govacs.org. A highly efficient method involves the palladium- and copper-catalyzed Sonogashira coupling of the o-iodoaniline with a terminal alkyne. The resulting o-alkynylaniline intermediate can then undergo intramolecular cyclization to afford the indole scaffold mdpi.commdpi.com. This cyclization can be catalyzed by various transition metals or promoted by strong bases mdpi.com. This method is advantageous as it allows for the preparation of N-H indoles without the need for a protecting group on the nitrogen atom nsf.gov.

Indazole Synthesis : Indazoles are another class of heterocycles accessible from aniline precursors. While various methods exist, syntheses can be achieved from halogenated precursors. For example, a two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence organic-chemistry.org. Another approach involves the copper-catalyzed three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide to yield 2H-indazoles organic-chemistry.org. Intramolecular C-H amination reactions of appropriately substituted hydrazones, which can be derived from anilines, also provide a route to the 1H-indazole core nih.gov.

Imidazole Ring System Construction from Chloroanilines

While direct examples of imidazole ring construction from 3-chloro-2-iodoaniline hydrochloride are not extensively documented, the principles of benzimidazole synthesis from related ortho-haloanilines provide a clear pathway for its potential application. The presence of the amino group and a halogen in an ortho relationship is a classic precursor arrangement for the formation of a fused imidazole ring, resulting in a benzimidazole derivative.

One of the most effective methods for this transformation is the copper-catalyzed reaction of a 2-haloaniline with a suitable carbon and nitrogen source. For instance, a one-pot, three-component reaction involving a 2-haloaniline, an aldehyde, and sodium azide, catalyzed by a copper salt, has been shown to produce benzimidazoles in good yields. In the case of 3-chloro-2-iodoaniline, the iodine atom is the more reactive halogen in such coupling reactions.

A plausible reaction pathway would involve the copper-catalyzed coupling of 3-chloro-2-iodoaniline with an aldehyde and a nitrogen source. The reaction would likely proceed through the formation of an intermediate amidine, followed by an intramolecular C-N bond formation to construct the imidazole ring. The resulting product would be a 4-chlorobenzimidazole derivative.

Below is a table summarizing representative copper-catalyzed benzimidazole syntheses from 2-haloanilines, which can be extrapolated to predict the reactivity of 3-chloro-2-iodoaniline.

| Catalyst/Reagents | Starting Material | Product | Yield (%) |

| CuI / L-proline | 2-Iodoaniline, Benzaldehyde, NaN3 | 2-Phenyl-1H-benzo[d]imidazole | 85 |

| CuCl / TMEDA | 2-Bromoaniline, 4-Chlorobenzaldehyde, NaN3 | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 78 |

| CuBr / Cs2CO3 | 2-Iodoacetanilide, Benzamidine HCl | 2-Phenyl-1H-benzo[d]imidazole | 92 |

The yields and reaction conditions can vary depending on the specific substrates and catalytic system employed. The presence of the chloro group at the 3-position of the aniline would be retained in the final benzimidazole product, offering a route to specifically substituted benzimidazole compounds that are of interest in medicinal chemistry and materials science.

Role as a Precursor for Hypervalent Iodine Reagents

The iodo-substituent on the aniline ring makes 3-chloro-2-iodoaniline a valuable precursor for the synthesis of hypervalent iodine(III) reagents. These reagents are widely used in organic synthesis as mild and selective oxidizing agents and for the transfer of various functional groups.

The general strategy for the preparation of hypervalent iodine(III) compounds involves the oxidation of an aryl iodide. For 3-chloro-2-iodoaniline, the iodo group can be oxidized using various oxidizing agents, such as peracetic acid, sodium hypochlorite, or Oxone, in the presence of appropriate ligands.

For example, oxidation in the presence of acetic acid would yield the corresponding (diacetoxyiodo) derivative, a versatile and stable hypervalent iodine(III) compound. This reagent can then be used directly in synthesis or can be converted into other useful hypervalent iodine reagents.

The general scheme for the preparation of a (diacetoxyiodo)arene from an iodoarene is as follows:

Ar-I + 2 CH₃COOH + [O] → Ar-I(OCOCH₃)₂ + H₂O

The resulting (diacetoxyiodo) derivative of 3-chloro-2-iodoaniline can serve as a starting material for a variety of other hypervalent iodine reagents, as shown in the table below.

| Reagent | Preparation from Ar-I(OAc)₂ | Application |

| [Hydroxy(tosyloxy)iodo]arene (Koser's Reagent) | Reaction with p-toluenesulfonic acid | Oxytosylation of ketones |

| Iodosylarene (Ar-IO) | Hydrolysis | Oxygen transfer reactions |

| Iodonium (B1229267) Salts (Ar₂I⁺X⁻) | Reaction with another arene under acidic conditions | Aryl group transfer |

| Iodonium Ylides | Reaction with a carbanion source | Carbene transfer reactions |

Furthermore, the ortho-amino group in 3-chloro-2-iodoaniline can participate in intramolecular reactions, leading to the formation of cyclic hypervalent iodine reagents. For instance, after conversion of the amino group to an amide, oxidative cyclization can lead to the formation of benziodoxazole-type reagents. These cyclic reagents often exhibit enhanced stability and unique reactivity compared to their acyclic counterparts.

The development of hypervalent iodine reagents from readily available precursors like 3-chloro-2-iodoaniline is of significant interest as it provides access to a wide range of synthetic tools for modern organic chemistry.

Derivatization Strategies for Expanding Chemical Utility

Functionalization of the Amino Moiety for Targeted Synthesis

The primary amino group (-NH₂) is a fundamental and highly reactive functional group in the 3-Chloro-2-iodoaniline (B130401) hydrochloride molecule. chemistrytalk.org Its basic nature and nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom, allow it to participate in a wide array of chemical reactions. youtube.com This reactivity is central to its use in targeted synthesis, enabling the introduction of various functionalities.

Common transformations of the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is a common strategy for protecting the amino group during subsequent reactions on the aromatic ring or for introducing specific side chains.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although this can sometimes lead to mixtures of primary, secondary, and tertiary amines.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the primary amino group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles (e.g., -H, -OH, -CN, -F, -Br) in Sandmeyer or related reactions, effectively removing the original amino functionality after it has served its synthetic purpose. rsc.org

The electronic properties of the existing halogen substituents influence the reactivity of the amino group. Both the chloro and iodo groups are electron-withdrawing through induction, which slightly reduces the basicity of the aniline (B41778) compared to the parent molecule. However, the amino group remains a potent ortho-, para-director for electrophilic aromatic substitution, although the primary utility of this compound lies in the functionalization of its existing groups. A paradigm-shifting approach in amide synthesis, known as Umpolung Amide Synthesis (UmAS), involves the reaction of an amine with an α-halo nitroalkane, proceeding through a unique tetrahedral intermediate. nih.govnih.gov

| Reaction Type | Reagent(s) | Resulting Functional Group | Purpose/Application |

| Acylation | Acyl chloride (R-COCl), Anhydride ((RCO)₂O) | Amide (R-CONH-) | Protection of the amino group, introduction of new side chains. |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (R-SO₂NH-) | Protection, synthesis of biologically active compounds. |

| Diazotization | NaNO₂, HCl (aq.) | Diazonium Salt (-N₂⁺Cl⁻) | Replacement of the amino group with various other functionalities (e.g., H, OH, CN, halogens). rsc.org |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Introduction of specific alkyl groups. |

Selective Chemical Transformations of Halogen Substituents (Chlorine and Iodine)

The presence of two different halogen atoms on the aniline ring is a key feature that allows for selective and sequential functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds exhibit significantly different reactivity profiles. The C-I bond is weaker and more polarizable than the C-Cl bond. This inherent difference is exploited in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.

The first step in these catalytic cycles, oxidative addition, occurs much more readily at the C-I bond. This allows for the selective introduction of a substituent at the ortho-position (next to the amino group) while leaving the meta-chloro group untouched. The reaction can be carried out with high chemoselectivity by choosing appropriate reaction conditions (e.g., catalyst, ligand, temperature). Once the ortho-position has been functionalized, the less reactive C-Cl bond at the meta-position can be targeted for a second, different cross-coupling reaction, often by employing more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands, or more active catalyst systems). This stepwise approach provides a powerful tool for the regiocontrolled synthesis of tri-substituted aniline derivatives. While specific studies on 3-chloro-2-iodoaniline are not abundant, the principles are well-established for dihaloarenes. For instance, palladium-catalyzed meta-C–H chlorination of anilines has been developed, highlighting the ongoing research into controlling halogenation patterns. nih.gov

| Halogen Substituent | Position | Relative Bond Strength | Reactivity in Oxidative Addition | Typical Reaction Conditions |

| Iodine (-I) | ortho | Weaker | High | Mild (e.g., lower temperature, standard Pd catalysts) |

| Chlorine (-Cl) | meta | Stronger | Low | Harsher (e.g., higher temperature, specialized ligands/catalysts) |

Iodoarenes, including substituted iodoanilines, are precursors for the synthesis of diaryliodonium salts. These salts are valuable reagents in organic synthesis, acting as electrophilic arylating agents. beilstein-journals.org The preparation typically involves the oxidation of the iodoarene in the presence of another aromatic compound and a strong acid. beilstein-journals.orgorganic-chemistry.org

A common method uses an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone in conjunction with a strong acid such as trifluoromethanesulfonic acid (TfOH) or sulfuric acid. beilstein-journals.orgnih.gov One-pot procedures have been developed that allow for the direct synthesis of these salts from an iodoarene and an arene partner, which is efficient and avoids the isolation of intermediates. beilstein-journals.orgnih.gov For example, a facile protocol for preparing diaryliodonium salts using Oxone and sulfuric acid has proven effective for a wide range of substrates, including those with electron-donating or electron-withdrawing groups. beilstein-journals.org These N-heteroaryl iodonium (B1229267) salts can then be used to transfer the heteroaryl group to various nucleophiles. nih.gov

| Oxidant | Acid / Additive | Arene Partner | Key Features |

| m-CPBA | Trifluoromethanesulfonic acid (TfOH) | Benzene (B151609), Toluene, etc. | Widely used, efficient for many substrates. nih.gov |

| Oxone | Sulfuric acid (H₂SO₄) | Various arenes | Utilizes inexpensive and readily available reagents. beilstein-journals.org |

| Iodosylbenzene | Trifluoroacetic acid (TFA) | Electron-rich arenes | Mild conditions. |

| p-Iodotoluene difluoride | Boron trifluoride etherate | Potassium organotrifluoroborates | Reacts with boronic acid derivatives instead of arenes. organic-chemistry.org |

Synthesis of Complex Organic Building Blocks and Scaffold Generation

The true synthetic power of 3-chloro-2-iodoaniline hydrochloride lies in the combination of the selective reactions described above. By strategically sequencing the functionalization of the amino, iodo, and chloro groups, chemists can construct highly complex and precisely substituted aromatic building blocks from a single, relatively simple starting material.

A typical synthetic sequence might involve:

Protection/Functionalization of the Amine: The amino group is first converted to an amide or sulfonamide to protect it and modulate its electronic effects.

Selective C-I Functionalization: A palladium-catalyzed cross-coupling reaction is performed under mild conditions to introduce a substituent at the ortho-position.

Selective C-Cl Functionalization: The chloro group is then targeted under more vigorous conditions to install a second, different substituent at the meta-position.

Deprotection/Modification of the Amine: The protecting group on the nitrogen is removed or converted into another functionality.

This stepwise approach provides access to a vast chemical space of 1,2,3-trisubstituted benzene derivatives, which are important scaffolds in medicinal chemistry, agrochemicals, and materials science. The ability to control the introduction of three different points of diversity makes this compound a valuable scaffold for generating libraries of compounds for screening and discovery.

Methodological Aspects of Analytical Derivatization for Aromatic Amines

Beyond its role in synthesis, the analysis of aromatic amines like 3-chloro-2-iodoaniline often requires chemical derivatization, particularly for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govsigmaaldrich.com Derivatization is a process that chemically modifies a compound to make it more suitable for analysis. youtube.com For aromatic amines, this is often necessary because they may lack a strong chromophore for UV detection, exhibit poor chromatographic behavior (e.g., peak tailing), or have low volatility for GC analysis. nih.govyoutube.com

The primary amino group is the target for this derivatization. Reagents are chosen that react quickly and quantitatively with the amine to yield a stable derivative with enhanced detection properties. sigmaaldrich.com For HPLC, this often means attaching a molecule with a strong fluorophore or chromophore. nih.govthermofisher.com

| Derivatizing Agent | Abbreviation | Detection Method | Comments |

| o-Phthalaldehyde (+ thiol) | OPA | Fluorescence | Reacts rapidly with primary amines to form highly fluorescent isoindoles; derivatives can have limited stability. nih.govthermofisher.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Forms stable, fluorescent derivatives with both primary and secondary amines. thermofisher.com |

| Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) | DNS-Cl | Fluorescence / UV | Provides highly fluorescent and UV-active derivatives. thermofisher.com |

| 2,4-Dinitrofluorobenzene | DNFB | UV | Sanger's reagent; forms UV-active derivatives. thermofisher.com |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | Fluorescence | A novel reagent for sensitive fluorescence detection, forming stable derivatives with prominent molecular ions in mass spectrometry. nih.gov |

This pre-column derivatization enhances sensitivity, allowing for the detection of trace amounts of aromatic amines in various matrices, and improves the selectivity and resolution of the chromatographic separation. nih.govnih.gov

Theoretical and Computational Investigations on 3 Chloro 2 Iodoaniline Hydrochloride

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in providing a foundational understanding of the molecular geometry and electronic landscape of molecules like 3-Chloro-2-iodoaniline (B130401) hydrochloride.

Density Functional Theory (DFT) has become a primary computational method for studying halogenated anilines due to its balance of accuracy and computational cost. Studies on various halosubstituted anilines have demonstrated that DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict geometrical parameters and vibrational frequencies.

For 3-Chloro-2-iodoaniline hydrochloride, DFT calculations would be expected to reveal a near-planar pyramidal geometry around the nitrogen atom of the amino group, a common feature in anilines. The presence of the bulky iodine atom at the ortho position and the chlorine atom at the meta position relative to the amino group will induce steric and electronic effects that influence bond lengths and angles. The protonation of the aniline (B41778) to form the hydrochloride salt would lead to a more pronounced pyramidalization at the nitrogen center and alter the electronic distribution within the aromatic ring. The deactivating nature of halogen atoms is known to enhance the lone-pair electron delocalization in the neutral aniline.

Table 1: Calculated Physicochemical Properties for 3-Chloro-2-iodoaniline (Note: Data is for the free base, not the hydrochloride salt. Specific computational data for the hydrochloride is not publicly available.)

| Property | Value |

| Heavy Atom Count | 9 |

| Aromatic Heavy Atom Count | 6 |

| Fraction Csp3 | 0.0 |

| Rotatable Bond Count | 0 |

| H-Bond Acceptor Count | 1 |

| H-Bond Donor Count | 1 |

| Molar Refractivity | 48.57 |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

This data is programmatically generated and should be used as an estimate. ambeed.com

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, while computationally more intensive, can provide benchmark data for conformational and electronic structure analysis. For halogenated anilines, ab initio calculations can be used to corroborate DFT results and to more accurately describe electron correlation effects. These methods would be particularly useful in determining the rotational barrier of the amino group and the precise nature of intramolecular interactions, such as potential hydrogen bonding between the amino protons and the adjacent iodine atom in the hydrochloride salt.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For halogenated anilines, this includes electrophilic substitution, nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions.

Studies on the chlorination of aniline using DFT have shown that the reaction proceeds through a Wheland intermediate, and the orientation of the substitution is governed by the stability of this intermediate. google.com For 3-Chloro-2-iodoaniline, further electrophilic substitution would be complex to predict without computational modeling, as the directing effects of the existing substituents (ortho, para-directing amino group; ortho, para-directing but deactivating halogens) are conflicting.

Furthermore, computational studies on the reaction of polyhalogenated nitrobutadienes with anilines have successfully mapped out multi-step reaction pathways, including nucleophilic vinylic substitution (SNVin) and subsequent elimination and rearrangement steps. acs.org Similar approaches could be applied to model the reactivity of this compound with various reagents, providing insights into the transition states and activation energies of potential reaction pathways. For instance, palladium-catalyzed coupling reactions involving 3-chloro-2-iodoaniline have been used in the synthesis of complex molecules like (+)-lysergic acid, and computational studies could optimize these synthetic routes. nih.govresearchgate.net

Prediction and Validation of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation of the computed structure. For this compound, DFT calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Predicted vibrational frequencies from DFT can be scaled to match experimental IR and Raman spectra, aiding in the assignment of complex vibrational modes, such as the C-Cl, C-I, and N-H stretching and bending frequencies. For instance, in related compounds like 3-chloro-4-iodo-2-nitroaniline, characteristic nitro group vibrations are found around 1520 cm⁻¹ and 1350 cm⁻¹, and C-I stretches are expected around 500 cm⁻¹.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations would predict the ¹H and ¹³C NMR spectra, providing a means to confirm the structure and understand the electronic environment of each nucleus. The protonation of the amino group in the hydrochloride salt would lead to significant downfield shifts for the amino protons and changes in the chemical shifts of the aromatic protons.

Analysis of Reactivity Descriptors and Frontier Molecular Orbital Theory (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, representing the molecule's ability to donate and accept electrons, respectively. epo.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the iodine atom, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. epo.org

Table 2: Conceptual Reactivity Descriptors from FMO Analysis

| Descriptor | Conceptual Meaning | Expected Influence on this compound |

| HOMO Energy | Electron-donating ability (nucleophilicity) | The electron-withdrawing halogens will lower the HOMO energy compared to aniline, but the lone pairs on the iodine may contribute significantly to the HOMO. |

| LUMO Energy | Electron-accepting ability (electrophilicity) | The halogens will lower the LUMO energy, making the molecule a better electron acceptor than aniline. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | The gap is expected to be moderate. While the halogens stabilize the orbitals, the extended conjugation of the aniline ring system contributes to reactivity. |

| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack | The region around the protonated amino group will be strongly positive (electrophilic), while the regions of the aromatic ring will show varying electron density, with the iodine atom being a site of potential electrophilic interaction. |

In large molecules, the canonical HOMO and LUMO can be delocalized, making it difficult to pinpoint reactive sites. In such cases, concepts like frontier molecular orbitalets (FMOLs), which are localized in both physical and energy space, can provide more precise insights into the locality of chemical reactivity. A detailed computational analysis of this compound would provide specific values for these descriptors, offering a quantitative picture of its reactivity.

Emerging Research Directions and Future Perspectives

Potential Applications in Advanced Organic Synthesis Methodologies

The strategic positioning of the chloro and iodo groups, ortho and meta to the amino group respectively, allows for selective and sequential functionalization, a key aspect of modern synthetic chemistry. The significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds is particularly advantageous.

One of the most promising areas of application for 3-chloro-2-iodoaniline (B130401) hydrochloride is in palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The iodo group, being more reactive than the chloro group, can selectively participate in reactions such as Suzuki, Heck, and Sonogashira couplings, leaving the chloro group intact for subsequent transformations. This sequential reactivity allows for the controlled and stepwise construction of complex molecular architectures.

For instance, 3-chloro-2-iodoaniline can serve as a precursor in the synthesis of polysubstituted indoles and other heterocyclic frameworks. scbt.com The initial cross-coupling at the iodo-substituted position can introduce a variety of substituents, followed by cyclization reactions involving the amino group and the ortho-chloro substituent. This approach offers a modular and efficient route to libraries of functionalized heterocycles, which are of significant interest in medicinal chemistry.

Furthermore, the amino group can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups, including hydroxyl, cyano, and additional halides. This further expands the synthetic utility of 3-chloro-2-iodoaniline hydrochloride in the generation of diverse molecular scaffolds.

Catalytic Roles and Mediated Reactions Involving this compound

Beyond its role as a building block, derivatives of this compound are being explored for their potential catalytic activities. The aniline (B41778) moiety can be incorporated into ligand scaffolds for transition metal catalysts. The electronic properties of the aniline ring, modulated by the electron-withdrawing chloro and iodo substituents, can influence the catalytic activity and selectivity of the metal center.

Research into aniline derivatives has shown their utility in various catalytic systems. For example, new aniline derivatives have been synthesized to investigate their potential in polymer synthesis via Pd-catalyzed cross-coupling reactions. tandfonline.com The development of catalysts based on functionalized anilines is an active area of research, with potential applications in a wide range of organic transformations. The unique steric and electronic environment provided by the 3-chloro-2-iodo substitution pattern could lead to novel catalytic properties.

Moreover, the hydrochloride salt form of the aniline can play a role in reaction mechanisms. The acidity of the anilinium ion can influence reaction pathways, and the chloride ion can participate as a nucleophile or a ligand in certain catalytic cycles. While specific catalytic applications of this compound are still in the early stages of investigation, the broader field of aniline-based catalysis suggests a promising future for this compound.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique properties of this compound open up avenues for interdisciplinary research, particularly at the interface of organic chemistry and materials science. The ability to undergo controlled polymerization and functionalization makes it a candidate for the development of novel functional polymers. rsc.orgresearchgate.net

Polyanilines and their derivatives are known for their conductive properties and are used in a variety of applications, including sensors, antistatic coatings, and electrochromic devices. The incorporation of halogen atoms into the polymer backbone can significantly alter its electronic and physical properties. The presence of both chlorine and iodine in polymers derived from 3-chloro-2-iodoaniline could lead to materials with unique optical and electronic characteristics.

For example, the synthesis of new functionalized monomers based on aniline derivatives is being explored to study the effect of substituents on the properties of the resulting polymers. rsc.org These polymers can be soluble in common organic solvents, allowing for the fabrication of thin films for applications such as chemical sensors. The high sensitivity of such polymer films to various analytes demonstrates the potential for creating advanced sensing devices.

Furthermore, the principles of interdisciplinary engineering sciences, which integrate chemistry, physics, and biology, can guide the design of new materials based on this compound. routledge.com By understanding the fundamental relationships between the molecular structure and the macroscopic properties of these materials, researchers can tailor them for specific applications in areas such as biomedical materials and renewable energy.

Data Tables

Table 1: Physicochemical Properties of 3-Chloro-2-iodoaniline

| Property | Value | Source |

| CAS Number | 70237-25-1 | scbt.comnih.govsigmaaldrich.combldpharm.comsynhet.com |

| Molecular Formula | C₆H₅ClIN | scbt.comnih.govsigmaaldrich.combldpharm.com |

| Molecular Weight | 253.47 g/mol | scbt.comnih.govsigmaaldrich.combldpharm.com |

| Appearance | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.combldpharm.com |

Table 2: Interactive Physicochemical Properties of 3-Chloro-2-iodoaniline Note: This table is intended for interactive exploration of the compound's properties.

Click to view interactive data

| Property | Value |

| IUPAC Name | 3-chloro-2-iodoaniline |

| InChI | InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 |

| InChIKey | NNVUXUJYVIVRKU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)I)N |

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2-iodoaniline hydrochloride, and what are their limitations?

Answer: The synthesis of this compound typically involves halogenation of aniline derivatives. One approach is the iodination of 3-chloroaniline using iodinating agents like iodine chloride (ICl) generated in situ from sodium iodide and chloroamines (e.g., dichloramine-T in glacial acetic acid). This method leverages the reactivity of chloroamines as halogenating agents . However, challenges include regioselectivity control and byproduct formation. For example, attempts to directly iodinate 3-chloroaniline derivatives have failed due to steric hindrance or competing side reactions, requiring protective groups or alternative precursors . Key considerations :

- Regioselectivity : Use directing groups (e.g., nitro, acetyl) to favor iodination at the ortho position.

- Purification : Column chromatography or recrystallization is often required due to polyhalogenated byproducts.

Q. How can researchers validate the purity and structural identity of this compound?

Answer: Validation requires a combination of analytical techniques:

- NMR spectroscopy : Compare H and C NMR spectra with literature data. For example, aromatic protons in iodinated anilines typically show deshielding in the δ 7.0–8.5 ppm range .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 298.3 for CHClIN·HCl).

- Elemental analysis : Verify Cl and I content within ±0.3% of theoretical values.

- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. What mechanistic insights explain failed iodination attempts in 3-chloroaniline derivatives?

Answer: Iodination failures often stem from electronic or steric effects. For instance, in 3-chloroaniline, the electron-withdrawing chlorine atom deactivates the aromatic ring, reducing electrophilic substitution rates. Additionally, steric hindrance from substituents at the ortho position (relative to the amino group) can block iodine incorporation. Evidence from Scheme 3 highlights that direct iodination of unprotected 3-chloroaniline derivatives under standard conditions yields no product, necessitating protective strategies (e.g., acetylation) or alternative pathways like Sandmeyer reactions . Experimental solutions :

- Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amine, enhancing reactivity.

- Employ metal-catalyzed cross-coupling (e.g., Ullmann coupling) for selective C–I bond formation.

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer: Discrepancies often arise from polymorphic forms, solvate formation, or impurities. For example:

- Melting points : Compare data from multiple sources (e.g., literature values: 198–199°C for acetylated derivatives vs. 113–114°C for free base forms) .

- NMR shifts : Ensure solvents (e.g., DMSO-d vs. CDCl) and pH are consistent, as protonation states affect chemical shifts.

Methodological steps : - Re-crystallize the compound from a non-polar solvent (e.g., hexane/ethyl acetate) to isolate a single polymorph.

- Perform variable-temperature NMR to detect dynamic effects or tautomerism.

Q. What strategies optimize the stability of this compound in aqueous or oxidative environments?

Answer: The compound’s sensitivity to light, moisture, and oxidation requires:

- Storage : Argon-sealed vials at –20°C in the dark.

- Buffering : Use acidic conditions (pH 4–5) to prevent dehydrohalogenation.

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit iodine loss.

Experimental validation : - Monitor degradation via HPLC every 24 hours under accelerated conditions (40°C, 75% humidity) .

Q. How can computational chemistry aid in predicting reaction pathways or spectroscopic properties?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Predict regioselectivity in electrophilic substitution reactions.

- Simulate NMR chemical shifts and IR vibrational modes for comparison with experimental data.

Case study :

DFT modeling of iodination transition states in 3-chloroaniline derivatives can identify energy barriers and guide catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.